Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate
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Overview
Description
Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate is a chemical compound that features a benzylphosphonate group attached to a dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride with diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzylphosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various functionalized phosphonates.
Mechanism of Action
The mechanism of action of Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to act as an inhibitor or modulator of enzyme activity. The dioxaborolane ring can also participate in boron-mediated reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a phosphonate group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dimethylamino group instead of a phosphonate group.
Uniqueness
Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate is unique due to the presence of both a phosphonate group and a dioxaborolane ring
Properties
IUPAC Name |
2-[4-(diethoxyphosphorylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BO5P/c1-7-20-24(19,21-8-2)13-14-9-11-15(12-10-14)18-22-16(3,4)17(5,6)23-18/h9-12H,7-8,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPLFEGDIWHWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CP(=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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